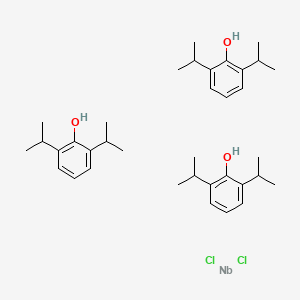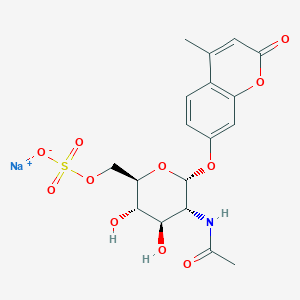
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is a biochemical reagent used primarily in scientific research. It is known for its fluorogenic properties, making it a valuable tool in various biochemical assays. The compound has a molecular formula of C18H20NNaO11S and a molecular weight of 497.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes sulfonation to introduce the sulfo group. This is followed by glycosylation with 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt primarily undergoes hydrolysis reactions. It is a substrate for various glycosidases, which cleave the glycosidic bond to release 4-methylumbelliferone .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as hexosaminidase A.
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stability under standard conditions.
Major Products
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a fluorescent molecule that can be easily detected and quantified .
Applications De Recherche Scientifique
4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a fluorogenic substrate in various assays to study enzyme kinetics and mechanisms.
Biology: Employed in the detection and quantification of glycosidase activity in biological samples.
Mécanisme D'action
The compound acts as a substrate for glycosidases, particularly hexosaminidase A. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the hydrolysis of these bonds by the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate used in similar assays.
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide: Used for detecting N-acetyl-beta-D-glucosaminidase activity.
4-Methylumbelliferyl-7-(6-sulfo-2-acetamido-2-deoxy-beta-D-glucopyranoside) sodium salt: A closely related compound with similar applications.
Uniqueness
4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is unique due to its specific structure, which allows it to be a substrate for a distinct set of glycosidases. Its sulfo group enhances its solubility and stability, making it particularly useful in aqueous assays .
Propriétés
Numéro CAS |
153484-08-3 |
|---|---|
Formule moléculaire |
C₁₈H₂₀NNaO₁₁S |
Poids moléculaire |
481.41 |
Nom IUPAC |
sodium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |
Synonymes |
7-[[2-(Acetylamino)-2-deoxy-6-O-sulfo-α-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one Monosodium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


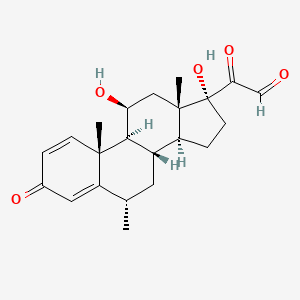


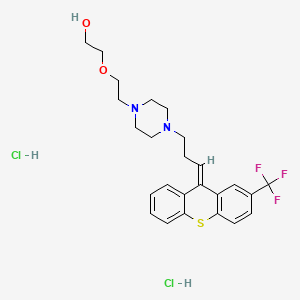
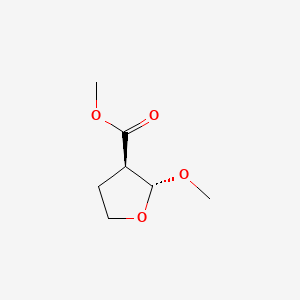
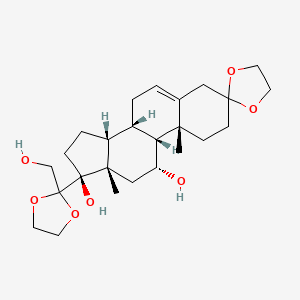
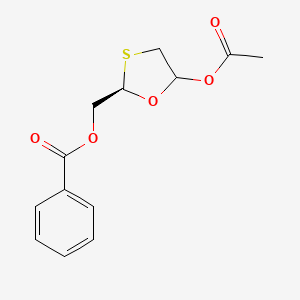
![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
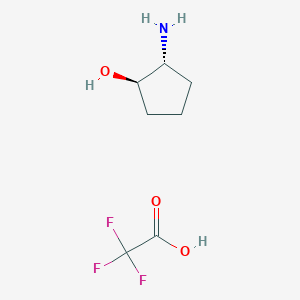
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
